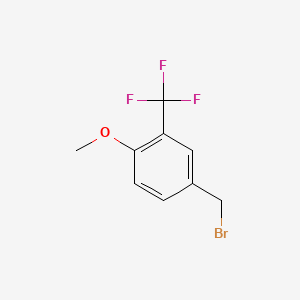

4-Methoxy-3-(trifluoromethyl)benzyl bromide

Description

Properties

IUPAC Name |

4-(bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZICFAROPYFJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379509 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-89-7 | |

| Record name | 4-(Bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methoxy-3-(trifluoromethyl)benzyl bromide chemical properties

An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzyl bromide: Properties, Synthesis, and Applications

Introduction

This compound is a key organic intermediate whose value in the fields of medicinal chemistry and materials science is rapidly growing. The strategic placement of a methoxy group and a trifluoromethyl (CF₃) group on the benzene ring creates a unique electronic and steric environment. The trifluoromethyl group, a powerful electron-withdrawing moiety, is a bioisostere for several functional groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] The methoxy group, an electron-donating group, further modulates the electronic character of the aromatic ring.

This combination, coupled with the reactive benzylic bromide, makes this compound a versatile building block for introducing this specific substituted phenyl ring into a wide range of molecular scaffolds.[1] This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis and research. The properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 261951-89-7 | [4][5][6] |

| Molecular Formula | C₉H₈BrF₃O | [4][5][6] |

| Molecular Weight | 269.06 g/mol | [4][5][6] |

| Appearance | Off-white to light yellow solid | [6] |

| Melting Point | 75-78 °C | [5][7] |

| Boiling Point | 252.5 ± 40.0 °C at 760 Torr | [5] |

| Density | 1.524 ± 0.06 g/cm³ | [5] |

| Synonyms | 4-(Bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene | [5][6] |

| Solubility | Soluble in common organic solvents like chloroform and methanol. Poor solubility in water. | [8] |

Part 2: Synthesis, Reactivity, and Mechanistic Insights

Synthetic Pathway: From Alcohol to Bromide

The most common and efficient laboratory-scale synthesis of this compound involves the bromination of its corresponding alcohol precursor, (4-methoxy-3-(trifluoromethyl)phenyl)methanol. This transformation is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃).

The underlying mechanism is a nucleophilic substitution reaction. The lone pair of electrons on the alcohol's oxygen atom attacks one of the phosphorus atoms of PBr₃, displacing a bromide ion. This forms a protonated intermediate. The displaced bromide ion then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2 fashion and displacing the good leaving group, HOPBr₂. This process is efficient due to the high reactivity of the benzylic position.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation : Dissolve (4-methoxy-3-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling : Place the flask in an ice bath and cool the solution to 0°C.

-

Addition of Reagent : Slowly add phosphorus tribromide (PBr₃) (approximately 1.1-1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition to control the reaction rate.

-

Reaction : After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 10-20 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Once the starting material is consumed, carefully quench the reaction by slowly adding it to an ice-water mixture.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM (3x volumes).

-

Washing : Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure this compound.

Core Reactivity: The Benzylic Bromide as an Electrophile

The primary mode of reactivity for this compound stems from the labile carbon-bromine bond at the benzylic position. The bromide is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This allows for the facile formation of new carbon-heteroatom or carbon-carbon bonds via Sₙ2 reactions.

This reactivity is central to its utility as a building block. It can be readily reacted with a wide range of nucleophiles (Nu⁻), including amines, alcohols, thiols, and carbanions, to introduce the 4-methoxy-3-(trifluoromethyl)benzyl moiety into a target molecule.

Caption: Reactivity of this compound with nucleophiles.

Part 3: Spectroscopic Characterization

Accurate structural confirmation is critical. The following data provides the expected spectroscopic signatures for this compound.

| Technique | Expected Signature |

| ¹H NMR | Aromatic Protons: Signals in the aromatic region (~6.9-7.5 ppm), showing characteristic splitting patterns based on their positions relative to the methoxy and trifluoromethyl groups. Benzylic Protons (-CH₂Br): A singlet around 4.5 ppm. Methoxy Protons (-OCH₃): A singlet around 3.9 ppm. |

| ¹³C NMR | Signals for the aromatic carbons, the benzylic carbon (~30-35 ppm), the methoxy carbon (~56 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling, ~124 ppm, J ≈ 270 Hz).[9] |

| ¹⁹F NMR | A sharp singlet for the -CF₃ group, typically observed around -60 to -64 ppm relative to CFCl₃ as an external standard.[9][10] |

| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). A prominent fragment is often the loss of Br to form the stable benzyl cation. |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-O stretching (ether), and C-F stretching. |

Part 4: Safety, Handling, and Storage

4.1 Hazard Identification

This compound is classified as a hazardous substance.[11]

-

Corrosive : Causes severe skin burns and eye damage.[11][12]

-

Lachrymator : The substance is a lachrymator, meaning it can cause irritation and tearing of the eyes.[12][13]

-

Respiratory Irritant : May cause respiratory irritation if inhaled.[11]

4.2 Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed.

-

Ventilation : Always handle this compound in a well-ventilated chemical fume hood.[14]

-

Eye Protection : Wear chemical safety goggles and a face shield.[13]

-

Skin Protection : Use chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.[14]

-

Respiratory Protection : If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[13][14]

4.3 First-Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]

-

Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[14][15]

-

Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[14][15]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][15]

4.4 Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[11][14]

Conclusion

This compound stands out as a highly functionalized and reactive intermediate. Its unique substitution pattern offers a pre-packaged set of desirable properties for medicinal chemistry, allowing for the strategic modification of lead compounds to enhance their pharmacological profiles. The straightforward reactivity of the benzylic bromide enables its efficient incorporation into diverse molecular frameworks. A comprehensive understanding of its chemical properties, synthesis, and handling requirements, as detailed in this guide, is essential for its safe and effective application in pioneering research and development.

References

-

Alachem Co., Ltd. 261951-89-7 | this compound. [Link]

-

Capot Chemical. Specifications of this compound. [Link]

-

Cheméo. Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Methoxybenzyl bromide. [Link]

-

ChemSigma. 261951-89-7 this compound. [Link]

-

The Royal Society of Chemistry. Supporting information for an article in Chemical Communications. [Link]

-

NIST. 4-(Trifluoromethoxy)benzyl bromide - NIST WebBook. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Alachem Co., Ltd. 261951-89-7 | this compound Documents. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-(Trifluoromethyl)benzyl Bromide in Advanced Chemical Synthesis and Material Science. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for an article. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Role of Trifluoromethylated Benzyl Bromides in Modern Drug Discovery. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Acmec Biochemical. 261951-89-7[this compound 97%]. [Link]

-

European Commission. EU Pesticides Database. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 261951-89-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. echemi.com [echemi.com]

- 6. capotchem.com [capotchem.com]

- 7. 261951-89-7 this compound [chemsigma.com]

- 8. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. synquestlabs.com [synquestlabs.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-(trifluoromethyl)benzyl bromide

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthetic pathways leading to 4-Methoxy-3-(trifluoromethyl)benzyl bromide (CAS No. 261951-89-7). This compound is a valuable fluorinated building block in medicinal chemistry and drug discovery, primarily utilized for the introduction of the 4-methoxy-3-(trifluoromethyl)phenyl moiety into molecular scaffolds. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This document details the prevalent synthetic strategies, offers a robust, step-by-step experimental protocol for the most common laboratory-scale synthesis, discusses methods for purification and characterization, and outlines critical safety considerations. The content is tailored for researchers, chemists, and professionals in the field of drug development, providing both theoretical grounding and practical, field-proven insights.

Introduction and Strategic Overview

This compound is a substituted aromatic halide. Its utility stems from the benzylic bromide, a reactive functional group that readily participates in nucleophilic substitution reactions, making it an excellent alkylating agent for a wide range of nucleophiles including amines, alcohols, thiols, and carbanions.[1] The strategic placement of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on the benzene ring modulates the electronic properties and reactivity of the molecule.

Two primary synthetic routes are predominantly considered for the preparation of this and structurally similar benzyl bromides:

-

Benzylic Bromination of a Toluene Precursor: This approach involves the free-radical bromination of 4-methoxy-3-(trifluoromethyl)toluene at the benzylic position. This method is highly effective but requires careful control of reaction conditions to prevent competing aromatic ring bromination.

-

Conversion of a Benzyl Alcohol: This strategy involves the synthesis of the corresponding 4-methoxy-3-(trifluoromethyl)benzyl alcohol, followed by the substitution of the hydroxyl group with a bromine atom. This is often the preferred laboratory method due to milder conditions and cleaner reaction profiles.

This guide will focus on the second approach—the conversion from the benzyl alcohol—as it offers excellent control and high yields, making it a reliable and reproducible method for laboratory-scale synthesis.

Physicochemical Properties

A summary of the key properties of the target compound is presented below for easy reference.

| Property | Value |

| CAS Number | 261951-89-7[2][3][4] |

| Molecular Formula | C₉H₈BrF₃O[2][3][4][5] |

| Molecular Weight | 269.06 g/mol [2][3][5] |

| Appearance | Off-white to light yellow solid[3] |

| Melting Point | 75-78°C[2] |

| Boiling Point | 252.5 ± 40.0 °C at 760 Torr[2] |

| Purity (Typical) | ≥97%[2] |

| Synonyms | 4-(Bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene[2][3] |

Recommended Synthetic Pathway: Bromination of Benzyl Alcohol

The conversion of 4-methoxy-3-(trifluoromethyl)benzyl alcohol to the target benzyl bromide is a robust and high-yielding transformation. The core of this reaction is the activation of the benzylic hydroxyl group to form a good leaving group, which is subsequently displaced by a bromide nucleophile. Phosphorus tribromide (PBr₃) is an exceptionally effective reagent for this purpose.

The causality behind selecting PBr₃ lies in its mechanism. The lone pair on the alcohol's oxygen atom attacks a phosphorus atom, displacing a bromide ion. This newly freed bromide ion then performs an Sₙ2 attack on the benzylic carbon, with the now-protonated and bulky phosphorous group acting as an excellent leaving group. This pathway is efficient and generally proceeds with minimal side reactions under controlled temperature conditions.

Reaction Mechanism Overview

Caption: Mechanism of alcohol to bromide conversion using PBr₃.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.

Safety Prerequisite: This procedure must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Phosphorus tribromide is corrosive and reacts violently with water; handle with extreme care. Benzyl bromides are lachrymatory.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Methoxy-3-(trifluoromethyl)benzyl alcohol | ≥98% | Commercial | Starting Material |

| Phosphorus tribromide (PBr₃) | ≥99% | Commercial | Brominating Agent |

| Dichloromethane (DCM), anhydrous | ACS Grade | Commercial | Reaction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | In-house prep | For neutralization |

| Brine (Saturated NaCl solution) | ACS Grade | In-house prep | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying Agent |

| Silica Gel | 230-400 mesh | Commercial | For chromatography |

| Hexane, Ethyl Acetate | HPLC Grade | Commercial | Eluents |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-methoxy-3-(trifluoromethyl)benzyl alcohol (10.0 g, 48.5 mmol).

-

Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until the alcohol is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. Maintaining this temperature is critical to control the exothermicity of the upcoming addition.

-

Reagent Addition: Slowly add phosphorus tribromide (5.9 mL, 1.2 equivalents, 58.2 mmol) dropwise to the stirred solution via the dropping funnel over a period of 20-30 minutes. A white precipitate of phosphorous acid byproducts may form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

In-Process Monitoring (TLC): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. Spot the starting material and the reaction mixture. The reaction is complete when the starting alcohol spot has completely disappeared.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of an ice-water slush. This step hydrolyzes any remaining PBr₃. Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 30 mL portions of DCM.

-

Washing: Combine all organic extracts. Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize acidity) and 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

-

Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as an off-white to light yellow solid. Dry under high vacuum.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect a characteristic singlet for the benzylic protons (CH₂Br) around δ 4.5 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 6.9-7.5 ppm), and the methoxy group will be a singlet around δ 3.9 ppm.

-

¹³C NMR: The spectrum will show the benzylic carbon (CH₂Br) around δ 32 ppm and the characteristic carbons of the substituted benzene ring, including the CF₃ carbon as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

References

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 261951-89-7 | this compound. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 4-(Trifluoromethyl)benzyl Bromide in Advanced Chemical Synthesis and Material Science. Retrieved from [Link]

Sources

4-Methoxy-3-(trifluoromethyl)benzyl bromide CAS number 261951-89-7

An In-Depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzyl bromide (CAS: 261951-89-7): Synthesis, Reactivity, and Applications

This guide provides an in-depth technical overview of this compound, a specialized reagent of significant interest to researchers in medicinal chemistry, drug development, and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, its nuanced reactivity profile governed by its unique substitution pattern, and its practical applications.

Core Chemical and Physical Properties

This compound is a solid at room temperature, valued as a building block for introducing a specific methoxy- and trifluoromethyl-substituted benzyl moiety into target molecules.[1] Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 261951-89-7 | [2][3] |

| Molecular Formula | C₉H₈BrF₃O | [1][2][4] |

| Molecular Weight | 269.06 g/mol | [2][4] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 75-79 °C | [3][4] |

| Boiling Point | 252.5 °C (Predicted) | [4] |

| Purity | Typically ≥97% | [1][4] |

| Synonyms | 4-(Bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene | [1][4] |

Synthesis and Mechanistic Considerations

The primary route to this compound involves the selective free-radical bromination of the benzylic methyl group of its precursor, 4-methoxy-3-(trifluoromethyl)toluene. This transformation is a cornerstone of synthetic organic chemistry.

Causality Behind the Method: The method of choice is a free-radical chain reaction, typically employing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions.[5] This approach is highly selective for the benzylic position over aromatic ring bromination. The stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring, is the key factor driving this selectivity. Competing electrophilic aromatic substitution is avoided because the reaction does not generate electrophilic Br⁺ species.

Caption: Proposed synthesis of the title compound via benzylic bromination.

Reactivity Profile and Electronic Effects

The reactivity of this compound is dominated by the labile carbon-bromine bond at the benzylic position, making it an excellent electrophile for nucleophilic substitution reactions (S_N2). The true chemical personality of this molecule, however, is dictated by the interplay of its two aromatic substituents.

-

Trifluoromethyl Group (-CF₃): Located at position 3, this group is powerfully electron-withdrawing through induction (-I effect) due to the high electronegativity of fluorine. This effect deactivates the aromatic ring towards electrophilic attack and is a key reason why the -CF₃ group is prevalent in modern pharmaceuticals to enhance metabolic stability and binding affinity.[6]

-

Methoxy Group (-OCH₃): Located at position 4, this group is electron-donating through resonance (+R effect) by delocalizing a lone pair of electrons from the oxygen atom into the ring. This effect activates the ring, particularly at the ortho and para positions relative to itself.

The bromine atom serves as an excellent leaving group, facilitating the attachment of the benzyl moiety to a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). This makes it an invaluable tool for constructing more complex molecular architectures.[6]

Caption: Electronic effects of the substituents on the aromatic core.

Key Applications in Research and Development

The unique combination of a reactive benzylic bromide handle with the electronically distinct -OCH₃ and -CF₃ groups makes this compound a high-value intermediate.

-

Medicinal Chemistry and Drug Discovery: The trifluoromethyl group is a bioisostere for several functional groups and is known to improve key drug properties such as metabolic stability, lipophilicity, and binding affinity.[6] This reagent allows for the direct incorporation of the trifluoromethylbenzyl scaffold into potential drug candidates, particularly in the development of antitumor and antiviral agents.[7]

-

Materials Science: Fluorinated organic compounds are used to create advanced polymers and materials with enhanced thermal stability, chemical resistance, and unique optical properties.[6] This reagent can be used to functionalize monomers or polymer backbones to impart these desirable characteristics.

-

Organic Synthesis: It serves as a versatile building block for constructing complex molecules where precise control over electronic and steric properties is required.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative, self-validating procedure for the synthesis of this compound from its toluene precursor, grounded in established chemical principles.[5]

Objective: To synthesize this compound via free-radical bromination.

Materials:

-

4-Methoxy-3-(trifluoromethyl)toluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄) or a less toxic alternative like (Trifluoromethyl)benzene[5]

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-methoxy-3-(trifluoromethyl)toluene and the solvent.

-

Reagent Addition: Add N-Bromosuccinimide and AIBN to the flask.

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a heat lamp or UV lamp to initiate the reaction. Monitor the reaction by TLC or GC-MS until the starting material is consumed. The denser succinimide byproduct will float to the surface upon completion.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold solvent.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure this compound as an off-white solid.

Caption: Experimental workflow for the synthesis and purification.

Safety, Handling, and Storage

Due to its reactivity, this compound is a hazardous substance and must be handled with appropriate precautions.[8][9]

| Hazard Information | Description |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[8][10]H335: May cause respiratory irritation.[11] |

| Additional Hazards | Lachrymator (causes tears).[9][12] |

Handling:

-

Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

-

Avoid breathing dust, fumes, or vapors.[11]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[11][13]

-

Keep the container tightly closed. It is often recommended to store in a corrosives area.[13]

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[13][14]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Spectroscopic Characterization (Predicted)

Authenticating the structure of the final product is critical. Below are the predicted key signals for spectroscopic analysis.

| Technique | Predicted Characteristic Signals |

| ¹H NMR | Singlet for -CH₂Br protons (~4.5 ppm); Singlet for -OCH₃ protons (~3.9 ppm); Three distinct signals for aromatic protons (δ 7.0-7.8 ppm) with coupling patterns consistent with a 1,2,4-trisubstituted ring. |

| ¹³C NMR | Signal for -CH₂Br (~32 ppm); Signal for -OCH₃ (~56 ppm); Quartet for -CF₃ (~124 ppm, J_CF ≈ 272 Hz); Signals for aromatic carbons, with some showing C-F coupling. |

| IR (cm⁻¹) | ~2950 (C-H aliphatic stretch); ~3050 (C-H aromatic stretch); ~1280 (C-O ether stretch); Strong absorptions ~1100-1350 (C-F stretches); ~650 (C-Br stretch). |

| Mass Spec (MS) | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (M⁺ and M+2 peaks in an approximate 1:1 ratio). |

Conclusion

This compound is more than a simple reagent; it is a precisely engineered tool for advanced chemical synthesis. Its value lies in the combination of a reliable reactive handle (the benzyl bromide) with a unique electronic profile imparted by the methoxy and trifluoromethyl substituents. For researchers in drug discovery and materials science, this compound offers a direct and efficient route to introduce a functional moiety known to confer desirable physicochemical properties. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.

References

- Alachem Co., Ltd. 261951-89-7 | this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJIjtuA_c0YFEOPrugKVd_2XFAF2yFCUf8RYPdi5V4vn8_0AM6QmH91mwXFb-XBnVfOIsSMNYQ30AGI2MIvgeildSw-JIWENeOQcs5qDYPtOcC0mzj3PWPR0gE6RaOflfiQImrwJhx]

- Synquest Labs. 4-(Trifluoromethoxy)benzyl bromide Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgGf1TDAwmVPu0L_nDlrGiKBa3Es9aH6VfLutYSh9rbbMDHDqdeuIw3lW9mONU0s-CrhjFUTG4PrualzPc8LsW-QqRHdNggq8q776ZARodu_dI_5YDWMvey0f9VOMtuHZvGULSp6hQXZO4P-YjAgUezrEtjElv44sV-3MmID0cuI-BGihMWTPceGIRmjNe5A==]

- Synquest Labs. CAS 261951-89-7 | this compound. [URL: https://vertexaisearch.cloud.google.

- WINWIN Chemical. 261951-89-7 this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyHXnpagFGfmzlXvjWB-6hYhZ7EC3FqLbbHX0EkNlZ5OV3fAqF91XFQrgselrc-czb_xWL9DI-UT81PH_Djm5DmfvfMcIqB7Cq3F0CLo8EKCi-Mx0uS3YBQQpiE0sXRU3gDdyNWKjXQzQ07Z7fzYmsjYaW1YHs]

- Echemi. This compound, 97%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5G22_0pTHqMszqIo9bmJXdyEjirEwWyryTRXaXftpkT2y4EP99cwJQIwBhHU5V8kevDWbRnWOPVGS9A9bQLtE-i7tkaaKXLZrv0WqkpyLLneun6oluDbsFz4Da-zWnq1wJTLzPzp-vNHUCqA2RsEgfbg4TsKrotZnhdZM9yqt6MYow7iorgbFrzTeb31ZSbSVdxYcL5Y2Hg==]

- Capot Chemical. Specifications of this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiaZZGpVYCboXVcTJOSLhzXGVK9tL79BXpMy6G542WmffNYZor9i0WIvPobLTUxHNY8YqY_nBojJ6vOA-ikhGDyzRaQR5GRYpCLyZTUF7wX3b1eFhYnaKChO69xrLycI1zhDNmrgH-XAmKuw==]

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl bromide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOQQkqq7eDQylGR4o5e6yfO3i0q_Qbf9kq016MeXolxRn70I__WRkCe8EAYbQZVOhnttD00UVKFrV86jqhHoRa-WKu6hmkhBH1pChCcaMl1Ywto-JL8SUN-LySGp_5JOLa13cocb59dyL0YaE_Vigla56u5ZIr4E1n3cnI9x68HcJJPoM18tSOqWjjBPnilAip8Pp6Kl3ct2n0DXQFzD3VeBnfSV_IXtmqcVGCrvS_IIk5N-6VmXMcB5tt-UtfzU1kB7ThDj8b1sf2NwxaR5UzkIreOwhiJ3uOTw==]

- Oakwood Chemical. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGtTn4J963vz327R6OYzrrrQvhKZ50GAa8EUmJa-ogo7jpip0OIG_0HBWIRa9hwpJDkeCbmxV7D0uHGXiKf18ONWBpNHeONpkuCSoEE75KxIwerzNG96v5ECMX8nQFtk5rsDwo2P7AW07AqMoKunshZvVp8lYG-Jb8ln21woC6Gy_gsPdIvteD7x79uD_UMimQgFelCY8i]

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl bromide (Re-issue). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPJTxlD86UAYQgFwhkhl3rPUMadWfh1OeBB47z9wwIi0LkWoVzTEswqom3FELxxhYi_P5KOlCIvJ9Q0bc4EZ2USp51xCXE-KRGKQWcEKKFmC3A4JfigAltpW5d8zI0fOVtumP7_YJ7yowHradpBcyLg8o3wKElzVwOlYYvlx4DwiqsZMuZn1HgO9rfyYqax_vYCZWjVlZFQYjbDFMct_wCmCArwpaeYDDqOuub0B5n1ttZGnOzKL7swhCLvmzQT0DGimzo6Qiq0hLSzJY=]

- Cole-Parmer. Material Safety Data Sheet - 4-Methoxybenzyl bromide. [URL: https://vertexaisearch.cloud.google.

- Apollo Scientific. SAFETY DATA SHEET - 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw2UKMbsiCoQ7Tw0pTh7mu4BFoNeg9urp8XsABaqm2hYKsUnwuWoH5SfJqfQYHCyvWbzH9njRq0yl_FWycFVqp_lqIGhxUWtlRRcoyBvCwO1lMrXWP9vOIIJelUXCxRB8SpqoTHmWAFNeSFd-CWoFIUDQ8PX2IokM32Nytyw==]

- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-(Trifluoromethyl)benzyl Bromide in Advanced Chemical Synthesis and Material Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEToFhIPZKzlSq1PEXJdepJPAwSrOTWMmzcA46jkFMndq6la5_jVmjIMBRatjrlDuAct-IJNcz4o0vFgFsJhVSNol2wzrabDlrz3S6EgxYaZsDPlI3IW0pGFyfuS2zUiuTheEOin8G3ChT1eZBIgTk7q_ZM_6tqGdUbqWMu8py363WqtUWfisphBb2wV7myiMFc7EY7nQGvexlGjWmQzFglDhclG_vCXSjARMy3DChbaeKqJVwtYjOlY6_XF8ACBD3pMjkDaQhYje74mIswBrUBuA==]

- Guidechem. 4-(Trifluoromethoxy)benzyl bromide 50824-05-0 wiki. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYRZxXRsyTn2Hxa3iNvf0m7TBu1sP8ROw1uLsaqOEW78omRj4GmLsz8XxxoRtpaPHz5FJglC7MWH5It-_7hxZOPys9vvSFhVl-IM6mjxKXyGnFWCaAwtyhbMLdTYHjwGlKlrSVr6dqcp3hatM8Zqhr-6m81ti4by2_zUxIyXpuB96Zw349cw8iSdn4V_g=]

- Sigma-Aldrich. This compound | 261951-89-7. [URL: https://vertexaisearch.cloud.google.

- ResearchGate. ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. [URL: https://www.researchgate.net/publication/251566497_ChemInform_Abstract_Benzylic_Brominations_with_N-Bromosuccinimide_in_Trifluoromethylbenzene]

- Ossila. 4-Methoxy-3-(trifluoromethyl)aniline | CAS 393-15-7. [URL: https://www.ossila.com/products/4-methoxy-3-trifluoromethyl-aniline]

- Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [URL: https://www.beilstein-journals.org/bjoc/articles/4/13]

Sources

- 1. capotchem.com [capotchem.com]

- 2. 261951-89-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. CAS 261951-89-7 | 2807-B-X0 | MDL MFCD01631578 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. ossila.com [ossila.com]

- 8. This compound [oakwoodchemical.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. This compound | 261951-89-7 [sigmaaldrich.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

Physical properties of 4-Methoxy-3-(trifluoromethyl)benzyl bromide

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-3-(trifluoromethyl)benzyl bromide

Introduction

This compound is a substituted aromatic halogenated compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its unique trifluoromethyl and methoxy substitutions on the benzene ring, combined with the reactive benzyl bromide moiety, make it a versatile intermediate for introducing specific pharmacophores and altering the electronic and lipophilic properties of target molecules. This guide provides a comprehensive overview of its core physical properties, offering insights for researchers, scientists, and drug development professionals to facilitate its effective use in a laboratory setting.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducibility and safety in research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 261951-89-7 | [1][2][3][4] |

| Molecular Formula | C₉H₈BrF₃O | [1][3][4] |

| Molecular Weight | 269.06 g/mol | [1][3][4] |

| IUPAC Name | 4-(bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene | [5] |

| Common Synonyms | 4-(Bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene; this compound | [3][4] |

The structural arrangement of atoms dictates the compound's reactivity and physical characteristics. The trifluoromethyl group acts as a strong electron-withdrawing group, while the methoxy group is electron-donating. The interplay of these substituents influences the reactivity of the benzylic bromide.

Caption: Chemical structure of this compound.

Core Physical Properties

The physical state and properties of a compound are critical for determining appropriate handling, reaction conditions, and purification methods.

| Property | Value | Reference(s) |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | 75 - 79 °C | [2][3][5][6] |

| Boiling Point | 252.5 ± 40.0 °C at 760 Torr | [3] |

| Flash Point | 130.2 °C | [2][3] |

| Density | 1.524 ± 0.06 g/cm³ | [3] |

| Vapor Pressure | 0.0307 mmHg at 25 °C | [3] |

| Water Solubility | Sparingly soluble (0.16 g/L at 25 °C) | [5] |

| Refractive Index | 1.484 | [3] |

The reported melting point is consistent across several sources, indicating a well-defined solid at room temperature. The boiling point at atmospheric pressure is high, and given the reactive nature of the benzyl bromide group, distillation at this temperature may lead to decomposition. Therefore, purification by distillation should be conducted under reduced pressure.

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical characterization. Herein, we describe a standard protocol for melting point determination, a critical parameter for assessing purity.

Methodology: Melting Point Determination via Capillary Method

The rationale for using the capillary method is its requirement for a minimal amount of sample and its ability to provide a sharp melting range for a pure substance. A broad melting range typically indicates the presence of impurities.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. A small amount of the crystalline solid is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point (approx. 75 °C).

-

Observation: Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for accurate determination.

-

Recording the Range: Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).

-

Validation: For a pure compound, this range should be narrow (typically < 2 °C). A wider range suggests impurities may be present.

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methoxy group (-OCH₃) protons would appear as a sharp singlet around 3.8-4.0 ppm. The benzylic protons (-CH₂Br) would also be a singlet, typically downfield around 4.5-4.7 ppm due to the deshielding effect of the adjacent bromine atom. The aromatic protons would appear in the 7.0-7.8 ppm region, exhibiting complex splitting patterns due to their coupling with each other and potentially with the fluorine atoms of the CF₃ group.

-

¹³C NMR: The carbon spectrum would show characteristic signals for the methoxy carbon (~55-60 ppm), the benzylic carbon (~30-35 ppm), and the trifluoromethyl carbon (a quartet around 120-130 ppm due to C-F coupling). Aromatic carbons would resonate in the 110-150 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring and alkyl groups (2850-3100 cm⁻¹), C=C stretching of the aromatic ring (~1600 cm⁻¹ and ~1500 cm⁻¹), and strong C-F stretching bands in the 1100-1350 cm⁻¹ region. The C-O stretching of the methoxy group would appear around 1250 cm⁻¹.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 268 and 270 with a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). A prominent fragment would be the loss of the bromine atom to form the benzyl cation at m/z 189.

Solubility Profile

The solubility of a reagent is a critical factor in designing reaction conditions.

-

Aqueous Solubility: As reported, the compound is sparingly soluble in water (0.16 g/L at 25 °C).[5] This low solubility is expected due to the large, nonpolar aromatic ring and the hydrophobic trifluoromethyl group, which dominate over the weakly polar methoxy and benzyl bromide groups.

-

Organic Solvents: Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. Good solubility is anticipated in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and polar aprotic solvents (e.g., acetone, ethyl acetate). Its solubility in nonpolar hydrocarbon solvents like hexanes may be more limited.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of the utmost importance. This compound, like many benzyl bromides, presents specific hazards that must be managed with appropriate laboratory practices.

-

Hazards: This compound is classified as corrosive and can cause severe skin burns and eye damage.[12][13][14] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[15]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Mandatory PPE includes:

-

Chemical-resistant gloves (e.g., nitrile).

-

A properly buttoned laboratory coat.

-

Chemical splash goggles and a face shield.[13]

-

-

Handling: Avoid inhalation of dust or vapors.[12] In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be kept away from incompatible materials such as strong oxidizing agents and bases.[5] Some sources note that the material is light-sensitive, so storage in an amber bottle is recommended.[5]

Conclusion

This compound is a solid crystalline compound with a well-defined melting point and low aqueous solubility. Its physical properties are dictated by the interplay of its functional groups. The reactive benzyl bromide moiety, combined with the modulating effects of the methoxy and trifluoromethyl substituents, makes it a valuable reagent for synthetic chemistry. A thorough understanding of its physical properties, coupled with stringent adherence to safety protocols, is essential for its successful and safe application in research and development.

References

- Alachem Co., Ltd. This compound.

- ChemSigma. This compound.

- Echemi. This compound, 97%.

- Synquest Labs. 4-(Trifluoromethoxy)

- Guidechem. What is 4-(Trifluoromethoxy)benzyl bromide and how is it synthesized?.

- Capot Chemical. Specifications of this compound.

- Capot Chemical. MSDS of 4-(Trifluoromethoxy)benzyl bromide.

- Thermo Fisher Scientific. 4-(Trifluoromethoxy)

- LabSolutions. This compound.

- ChemicalBook. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR spectrum.

- Sigma-Aldrich. 4-(Trifluoromethyl)benzyl bromide 98%.

- Cheméo. Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0).

- Fisher Scientific. This compound, 97%, Thermo Scientific.

- NIST WebBook. 4-(Trifluoromethoxy)benzyl bromide Mass Spectrum.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl bromide.

- Tokyo Chemical Industry (India) Pvt. Ltd. 4-(Trifluoromethyl)benzyl Bromide.

- NIST WebBook. 4-(Trifluoromethoxy)benzyl bromide IR Spectrum.

- ChemicalBook. 4-(Trifluoromethoxy)benzyl bromide.

- ChemicalBook. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) IR1.

Sources

- 1. 261951-89-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. 261951-89-7 this compound [chemsigma.com]

- 3. echemi.com [echemi.com]

- 4. capotchem.com [capotchem.com]

- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 6. labsolu.ca [labsolu.ca]

- 7. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR spectrum [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 4-(Trifluoromethoxy)benzyl bromide [webbook.nist.gov]

- 10. 4-(Trifluoromethoxy)benzyl bromide [webbook.nist.gov]

- 11. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) IR Spectrum [chemicalbook.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-3-(trifluoromethyl)benzyl bromide

Foreword: The Imperative of Spectroscopic Diligence in Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 4-Methoxy-3-(trifluoromethyl)benzyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous structural fingerprint.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal four distinct signals, each corresponding to a unique chemical environment. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for similar compounds due to its volatility and minimal interference.[2]

-

Aromatic Protons (δ 6.9 - 7.5 ppm): The three protons on the benzene ring will exhibit complex splitting patterns due to their proximity and coupling to each other.

-

The proton at C5 (ortho to the -CH₂Br) will likely appear as a doublet.

-

The proton at C6 (ortho to the -OCH₃) will likely appear as a doublet.

-

The proton at C2 (between the two substituents) will likely appear as a singlet or a finely split multiplet.

-

-

Benzylic Protons (-CH₂Br, δ ~4.5 ppm): These two protons are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Their downfield shift is attributed to the deshielding effect of the adjacent electronegative bromine atom and the aromatic ring. This is consistent with the spectra of related compounds like benzyl bromide itself (δ ~4.5 ppm).[3][4]

-

Methoxy Protons (-OCH₃, δ ~3.9 ppm): The three equivalent protons of the methoxy group will appear as a distinct singlet. Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework. Due to the trifluoromethyl group, C-F coupling will be observed.

-

Aromatic Carbons (δ 110 - 160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the methoxy group (C4) will be the most shielded (furthest upfield), while the carbon attached to the trifluoromethyl group (C3) will be significantly affected by C-F coupling.

-

Trifluoromethyl Carbon (-CF₃, δ ~123 ppm): This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). This quartet is a definitive diagnostic signal for the presence of a CF₃ group.[5]

-

Benzylic Carbon (-CH₂Br, δ ~32 ppm): This carbon will appear as a singlet in the aliphatic region, shifted downfield by the attached bromine.

-

Methoxy Carbon (-OCH₃, δ ~56 ppm): This signal will appear as a singlet in the typical region for an aryl methyl ether.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly specific for fluorine-containing compounds.

-

Trifluoromethyl Group (-CF₃, δ ~ -62 to -64 ppm): A single, strong signal is expected for the three equivalent fluorine atoms of the CF₃ group.[6] The chemical shift is characteristic for a trifluoromethyl group attached to an aromatic ring.

| Table 1: Predicted NMR Spectroscopic Data for this compound (Solvent: CDCl₃) | ||||

| Technique | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| ¹H NMR | Ar-H | 6.9 - 7.5 | Multiplet | 3H |

| -CH₂Br | ~4.5 | Singlet | 2H | |

| -OCH₃ | ~3.9 | Singlet | 3H | |

| ¹³C NMR | Ar-C | 110 - 160 | - | - |

| -CF₃ | ~123 | Quartet (¹J_CF) | - | |

| -OCH₃ | ~56 | Singlet | - | |

| -CH₂Br | ~32 | Singlet | - | |

| ¹⁹F NMR | -CF₃ | ~ -63 | Singlet | - |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: a. Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is from a fresh, sealed container to minimize water contamination.[7] c. Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Instrument Setup (300-500 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Data Acquisition: a. ¹H NMR: Acquire a standard proton spectrum using a 90° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 2-5 seconds. Acquire at least 16 scans for a good signal-to-noise ratio. b. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Use a wider spectral width (e.g., 240 ppm) and a longer acquisition time. A relaxation delay of 2 seconds is standard, but may be increased if quaternary carbons are of particular interest. A larger number of scans (e.g., 1024 or more) will be necessary. c. ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Set the spectral center and width appropriate for aryl-CF₃ groups. ¹⁹F NMR is a highly sensitive nucleus, so a small number of scans (e.g., 32) is often sufficient.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the spectra correctly. c. Calibrate the chemical shift scale. For ¹H and ¹³C, reference to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). For ¹⁹F, an external or internal standard like CFCl₃ (0 ppm) is often used. d. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands corresponding to its key structural features.

| Table 2: Predicted Diagnostic IR Absorption Bands | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (-CH₂-, -CH₃) | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Aryl Ether) | 1275 - 1200 (strong) |

| C-F Stretch (-CF₃) | 1350 - 1150 (very strong, multiple bands) |

| C-Br Stretch | 700 - 500 |

The most prominent features will be the very strong and broad absorptions associated with the C-F stretching of the trifluoromethyl group and the strong C-O stretch of the aryl ether. These signals are highly diagnostic.

Experimental Protocol for FTIR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is ideal for liquid or low-melting solid samples as it requires minimal sample preparation.[8][9]

-

Background Spectrum: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe it gently with a soft tissue dampened with a volatile solvent like isopropanol or acetone, then allow it to dry completely. b. Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O) and the instrument itself.

-

Sample Analysis: a. Place a single drop of the liquid sample directly onto the center of the ATR crystal. If the sample is a low-melting solid, a small amount can be melted directly onto the crystal or pressed firmly against it.[9] b. Lower the ATR press arm to ensure good contact between the sample and the crystal. Apply consistent pressure.

-

Data Acquisition: a. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. b. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: a. Thoroughly clean the ATR crystal and press arm with a suitable solvent to prevent cross-contamination of future samples.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique for this type of molecule.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): The molecular weight of C₉H₈BrF₃O is 269.06 g/mol .[1] A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are separated by 2 mass units. Therefore, the spectrum will show two peaks of nearly equal intensity at m/z 268 and 270.

-

Major Fragmentation: The most likely initial fragmentation is the loss of the bromine radical (•Br) due to the relative weakness of the C-Br bond. This will result in a very stable benzylic carbocation.

-

[M-Br]⁺: This fragment will appear at m/z 189 (C₉H₈F₃O⁺). This is expected to be the base peak (the most intense peak) in the spectrum.

-

-

Other Fragments: Further fragmentation of the m/z 189 ion could occur, for example, through the loss of carbon monoxide (CO) or formaldehyde (CH₂O), but the [M-Br]⁺ ion is the most significant diagnostic fragment.

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction: a. Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL. b. The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS). For a pure liquid, GC-MS is highly effective.

-

Ionization: a. The sample is vaporized and enters the ion source. b. It is bombarded with a high-energy electron beam (typically 70 eV) causing ionization and fragmentation.

-

Mass Analysis: a. The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole). b. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: a. The separated ions strike a detector, which generates a signal proportional to the ion abundance. b. The software plots ion abundance versus m/z to create the mass spectrum.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Northern Illinois University. (n.d.). Sample preparation for FT-IR. Department of Chemistry and Biochemistry. Available at: [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum? Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

-

YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. Available at: [Link]

-

Supporting Information for a scientific article. (n.d.). General procedure for the trifluoromethylation of arenes. Royal Society of Chemistry. Available at: [Link]

-

NIST. (n.d.). 4-(Trifluoromethoxy)benzyl bromide. NIST WebBook. Available at: [Link]

-

Alachem Co., Ltd. (n.d.). 261951-89-7 | this compound. Available at: [Link]

-

Oakwood Chemical. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxybenzyl bromide. National Institutes of Health. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Benzyl bromide – Knowledge and References. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for a scientific article. Available at: [Link]

-

ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a scientific article. Available at: [Link]

-

University of Pretoria. (n.d.). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Available at: [Link]

-

Wikipedia. (n.d.). Benzyl bromide. Available at: [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available at: [Link]

-

SpectraBase. (n.d.). 4-Methoxy-benzylchloride - Optional[1H NMR] - Spectrum. Available at: [Link]

-

SpectraBase. (n.d.). Benzylbromide - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. (n.d.). 4'-METHOXY-4-(TRIFLUOROMETHYL)-BIPHENYL - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Available at: [Link]

-

Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Available at: [Link]

-

GovInfo. (1978). EPA/NIH Mass Spectral Data Base. Available at: [Link]

Sources

- 1. 261951-89-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]

- 5. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 13C NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

The Latent Therapeutic Potential of 4-Methoxy-3-(trifluoromethyl)benzyl Bromide Derivatives: A Technical Guide for Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The 4-methoxy-3-(trifluoromethyl)benzyl bromide moiety, in particular, represents a versatile building block, combining the electron-withdrawing prowess of a trifluoromethyl group with the established bioactivity of the methoxybenzyl scaffold. While direct and extensive studies on the biological activities of its immediate derivatives are nascent, a comprehensive analysis of related structures provides compelling evidence for their potential in oncology, infectious diseases, and neuroprotection. This technical guide synthesizes the current understanding of these key structural motifs, offering a forward-looking perspective on the untapped therapeutic promise of this compound derivatives and providing a strategic framework for their exploration in drug discovery programs.

Introduction: The Strategic Advantage of Fluorination and Methoxy Substitution in Drug Design

The pursuit of novel chemical entities with enhanced therapeutic profiles is a central endeavor in pharmaceutical research. The deliberate modification of lead compounds through the introduction of specific functional groups is a time-honored strategy to optimize efficacy, stability, and safety. Among these, the trifluoromethyl (-CF3) group and the methoxy (-OCH3) group, particularly when part of a benzyl scaffold, have independently demonstrated significant value in modulating biological activity.

The trifluoromethyl group is a powerful tool for enhancing the drug-like properties of a molecule. Its strong electron-withdrawing nature can significantly alter the electronic properties of an aromatic ring, influencing pKa and susceptibility to metabolic oxidation.[1] This often leads to increased metabolic stability and improved pharmacokinetic profiles.[1] Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability and binding affinity to biological targets.[2]

The methoxybenzyl moiety is a common feature in a wide array of biologically active natural products and synthetic compounds. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, crucial for target recognition and binding. Its presence can also influence the overall solubility and electronic character of the molecule, contributing to its pharmacological effects.

The combination of these two functionalities in the 4-methoxy-3-(trifluoromethyl)benzyl scaffold presents a unique opportunity for the design of novel therapeutic agents. This guide will explore the inferred biological potential of derivatives of this compound, drawing upon evidence from analogous chemical structures to illuminate promising avenues for future research and development.

Inferred Biological Activities: A Triad of Therapeutic Promise

Based on the established biological activities of related chemical structures, derivatives of this compound are predicted to exhibit significant potential in three key therapeutic areas: oncology, infectious diseases, and neuroprotection.

Anticancer Potential: A Multi-faceted Approach to Targeting Malignancies

The 4-methoxy-3-(trifluoromethyl)benzyl scaffold is a recurring motif in compounds exhibiting potent anticancer activity. The trifluoromethyl group, in particular, has been shown to enhance the cytotoxic effects of various molecular frameworks.

One promising strategy involves the incorporation of this scaffold into heterocyclic systems such as isoxazoles and thiazoles. For instance, research has demonstrated that the introduction of a trifluoromethyl group into isoxazole-based molecules significantly enhances their anti-cancer activity against human breast cancer cell lines (MCF-7).[3][4] In one study, a 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivative displayed a nearly 8-fold increase in activity compared to its non-trifluoromethylated counterpart, highlighting the profound impact of this functional group.[3]

Similarly, thiazole derivatives bearing a 4-methoxyphenyl group have been identified as potent anticancer agents.[5] These compounds often exert their effects by inhibiting tubulin polymerization, a critical process in cell division. The 4-methoxybenzoyl-aryl-thiazole (SMART) template has served as a foundation for the development of orally bioavailable anticancer agents with nanomolar potency.[6]

The proposed mechanism of action for these compounds often involves the induction of apoptosis, or programmed cell death. This is a desirable characteristic for anticancer drugs as it minimizes the inflammatory response associated with other forms of cell death.

Table 1: Anticancer Activity of Representative Compounds with Related Structural Motifs

| Compound Class | Representative Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Trifluoromethylated Isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 | [3][4] |

| Methoxy-substituted Thiazole | [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | ~7.5-8.9 µg/mL | [5] |

| 4-Alkoxy-quinoline | 4-((3-(pyrrolidin-1-yl)propyl)oxy)-2-(4-(trifluoromethyl)phenyl)-6,7-dimethoxyquinoline | NCI-60 Panel | GI50 MG-MID 1.26 | [7] |

| Imidazo[2,1-b][1][3][4]thiadiazole | 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1][3][4]thiadiazol-5-yl thiocyanate | Murine Leukemia (L1210) | 0.79 - 1.6 | [8] |

Antimicrobial Activity: Combating Pathogenic Threats

The 4-methoxybenzyl scaffold is also a key component of molecules with significant antimicrobial properties. Fatty acid amides incorporating a 4-methoxybenzyl group have demonstrated potent antibacterial and antifungal activity.[9] These compounds are thought to exert their effects through physical interactions with microbial membranes, leading to disruption of cellular integrity.

Furthermore, studies on various benzyl bromide derivatives have revealed strong antibacterial and antifungal properties.[10] This suggests that the benzyl bromide functionality itself can contribute to the overall antimicrobial effect, likely through alkylation of essential biomolecules within the pathogen.

The combination of the 4-methoxybenzyl moiety with the inherent reactivity of the benzyl bromide suggests that derivatives of this compound could serve as a promising starting point for the development of novel antimicrobial agents.

Table 2: Antimicrobial Activity of Representative Compounds with Related Structural Motifs

| Compound Class | Representative Structure | Target Organism(s) | Activity Metric | Reference |

| 4-Methoxybenzylamide | (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli, A. tumefaciens, Alternaria, Rhizopus | MIC and MKC determined | [9] |

| Natural Methoxyphenols | Eugenol, Capsaicin | E. coli, P. aeruginosa, S. aureus | MIC determined | [11] |

| Synthetic Benzyl Bromides | Not specified | Gram-positive and Gram-negative bacteria, Fungi | Zone of inhibition, MIC | [10] |

Neuroprotective Potential: Safeguarding Neuronal Health

Emerging evidence points to the neuroprotective effects of compounds containing the 4-methoxybenzyl and trifluoromethylphenyl moieties. 4-methoxy benzyl alcohol, a closely related compound, has been shown to protect the neurovascular unit and ameliorate brain injury in models of cerebral ischemia-reperfusion.[12][13] Its protective effects are attributed to antioxidant and anti-apoptotic activities.[12]

In parallel, a fluoxetine derivative incorporating a trifluoromethyl-phenyl group has demonstrated potent anti-neuroinflammatory and neuroprotective properties in models of Parkinson's disease.[14][15] This compound was found to reduce the activation of microglia and astroglia, key players in the neuroinflammatory cascade.

These findings suggest that derivatives of this compound could possess a dual mechanism of action for neuroprotection, combining antioxidant, anti-apoptotic, and anti-neuroinflammatory effects. This multifaceted approach could be highly beneficial for the treatment of complex neurodegenerative diseases.

Synthetic Strategies and Methodologies

The synthesis of derivatives from this compound can be readily achieved through standard organic chemistry transformations. The benzylic bromide is a versatile functional group that allows for facile nucleophilic substitution reactions.

General Synthetic Workflow

A general workflow for the synthesis and evaluation of this compound derivatives would involve the following key steps:

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. library.dmed.org.ua [library.dmed.org.ua]

- 6. Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protective Effect of 4-Methoxy Benzyl Alcohol on the Blood-Brain Barrier after Cerebral Ischemia Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models [mdpi.com]

- 15. Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling and Application of 4-Methoxy-3-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

4-Methoxy-3-(trifluoromethyl)benzyl bromide is a key organic intermediate, particularly valuable in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the unique combination of a reactive benzyl bromide moiety, an electron-donating methoxy group, and an electron-withdrawing trifluoromethyl group. This specific substitution pattern significantly influences the molecule's reactivity and the physicochemical properties of its derivatives.[3][4] The incorporation of a trifluoromethyl group, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] This guide provides a comprehensive overview of the safe handling, storage, and a detailed experimental workflow for the application of this compound, grounded in established safety protocols and synthetic methodologies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective use.

| Property | Value | Source |

| CAS Number | 261951-89-7 | [2][5] |

| Molecular Formula | C9H8BrF3O | [2][5] |

| Molecular Weight | 269.06 g/mol | [2][5] |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 75-78 °C | [6] |

| Boiling Point | 252.5 ± 40.0 °C at 760 Torr | |

| Density | 1.524 ± 0.06 g/cm³ | |

| Solubility | Sparingly soluble in water (0.16 g/L at 25°C). Soluble in common organic solvents. | [1] |

Core Safety Directives and Handling Protocols

This compound is a hazardous chemical that requires strict adherence to safety protocols to prevent exposure and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are its corrosive nature and its potential for causing severe skin burns and eye damage. It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[7] Therefore, the following PPE is mandatory when handling this substance:

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[8]

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[9]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. In situations with a higher risk of exposure, a chemical-resistant apron or suit should be worn.[8]

-

Respiratory Protection: Work in a well-ventilated fume hood. If the ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[8]

Storage and Incompatibility